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Abstract
(R)-1-methylpiperidin-3-amine is a chiral synthetic building block of significant interest in

medicinal chemistry and drug development. A thorough understanding of its structural and

spectroscopic properties is paramount for its application in the synthesis of novel

pharmaceutical agents. This technical guide provides a summary of available and expected

spectroscopic data for (R)-1-methylpiperidin-3-amine, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability

of comprehensive public data, this guide combines reported ¹H NMR data with expected

spectral characteristics derived from established principles for aliphatic amines. Detailed,

generalized experimental protocols for obtaining these spectra are also provided to aid

researchers in the analytical characterization of this and similar molecules.

Introduction
(R)-1-methylpiperidin-3-amine, with the molecular formula C₆H₁₄N₂ and a molecular weight of

114.19 g/mol , is a chiral piperidine derivative.[1][2][3] Its structure, featuring a stereocenter at

the C3 position, a primary amine, and a tertiary amine within the piperidine ring, makes it a

versatile scaffold in the design of bioactive compounds. Accurate spectroscopic

characterization is essential for confirming its identity, purity, and stereochemical integrity. This

document serves as a core technical resource, consolidating known data and providing

predictive insights and standardized methodologies for its complete spectroscopic analysis.
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Spectroscopic Data
While a complete set of publicly available, peer-reviewed spectroscopic data for (R)-1-
methylpiperidin-3-amine is scarce, this section presents the available ¹H NMR data and a

detailed prediction of other key spectroscopic features.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

2.1.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum for what is described as 1-methyl-(R)-3-aminopiperidine has been reported

in a synthesis protocol.[4] The data, acquired in methanol-d₄ (CD₃OD) on a 400 MHz

instrument, is summarized in Table 1.[4]

Table 1: ¹H NMR Spectroscopic Data for (R)-1-methylpiperidin-3-amine

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.54 m 1H CH-NH₂

2.81 m 1H Piperidine Ring H

2.62 m 1H Piperidine Ring H

2.23 s 3H N-CH₃

1.97 m 1H Piperidine Ring H

1.67-1.87 m 3H Piperidine Ring H

1.56-1.61 m 1H Piperidine Ring H

1.15-1.42 m 1H Piperidine Ring H

Note: The original data includes a signal at 1.41 ppm (s, 9H) corresponding to a tert-

butoxycarbonyl (Boc) protecting group present in the precursor, which is removed in the final

step to yield the target compound. This signal would be absent in the final, deprotected

product.[4]
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2.1.2. Expected ¹³C NMR Spectroscopy

No experimental ¹³C NMR data was found. However, the expected chemical shifts can be

predicted based on the structure and general values for similar aliphatic amines. Carbons

adjacent to nitrogen atoms are typically deshielded and appear in the 30-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-1-methylpiperidin-3-amine

Carbon Atom Expected Chemical Shift (δ) ppm

C3 (CH-NH₂) 45 - 55

N-CH₃ 40 - 50

C2, C6 (CH₂-N) 50 - 65

C4, C5 (CH₂) 20 - 40

An experimental IR spectrum for (R)-1-methylpiperidin-3-amine is not publicly available. As a

primary aliphatic amine, its IR spectrum is expected to exhibit several characteristic absorption

bands.[5]

Table 3: Expected IR Absorption Bands for (R)-1-methylpiperidin-3-amine
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Wavenumber (cm⁻¹) Vibration Type Description

3400 - 3250 N-H stretch

Two bands (symmetric and

asymmetric), characteristic of a

primary amine. Weaker and

sharper than O-H stretches.[5]

2950 - 2800 C-H stretch Aliphatic C-H stretching.

1650 - 1580 N-H bend
Scissoring vibration of the

primary amine.[5]

1250 - 1020 C-N stretch
Aliphatic amine C-N stretching.

[5]

910 - 665 N-H wag
Broad band characteristic of

primary amines.[5]

No experimental mass spectrum was found. For a compound with the formula C₆H₁₄N₂, the

following characteristics are expected in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for (R)-1-methylpiperidin-3-amine

m/z Value Interpretation Notes

114 Molecular Ion (M⁺)

Expected to be an odd

number, consistent with the

"Nitrogen Rule" for a molecule

with two nitrogen atoms.[6]

May be weak or absent in EI.

M-1 (113) [M-H]⁺ Loss of a hydrogen atom.

58, 85 α-cleavage fragments

α-cleavage is a characteristic

fragmentation pattern for

amines, involving the breaking

of a C-C bond adjacent to the

nitrogen atom.[6] The largest

substituent is preferentially lost

as a radical.
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Experimental Protocols
The following sections describe generalized, standard protocols for the acquisition of

spectroscopic data for a liquid amine sample like (R)-1-methylpiperidin-3-amine.

Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7-1.0 mL of a

suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O) in a clean vial. The choice of solvent

should be based on sample solubility and the desired chemical shift reference.

Transfer: Filter the solution or carefully transfer the clear supernatant into a clean, 5 mm

NMR tube.

Instrumentation:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45

degrees and a recycle delay of 1-2 seconds.

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A pulse angle of 30-45 degrees with a recycle delay of 2-5 seconds is common. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g.,

1024 or more) will be required.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[7] Take a

background measurement of the empty, clean crystal. This will be subtracted from the

sample spectrum.

Sample Application: Place 1-2 drops of the neat liquid (R)-1-methylpiperidin-3-amine
directly onto the center of the ATR crystal.[8]

Data Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.[8]

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[9]

Cleaning: After the measurement, clean the crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.[10]

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-

MS). The sample is volatilized in the ion source under high vacuum.[11]

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[12]

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.
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Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment

ions. The fragmentation pattern provides valuable structural information.[13]

Visualization of Experimental Workflow
A logical workflow is critical for the comprehensive characterization of a chemical entity. The

following diagram illustrates a standard workflow for the spectroscopic analysis of a novel chiral

amine.

Sample Preparation

Data Acquisition

Data Analysis & Elucidation

Sample of (R)-1-methylpiperidin-3-amine

Dissolve in
Deuterated Solvent Use Neat Liquid Dilute for GC injection

or use neat

Acquire 1H, 13C, & 2D NMR Spectra Acquire ATR-IR Spectrum Acquire EI Mass Spectrum

Process & Analyze NMR Data
(Shifts, Couplings, Integrals)

Analyze IR Data
(Functional Groups)

Analyze MS Data
(Molecular Ion, Fragmentation)

Structure Confirmation

Report

Final Report
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of (R)-1-methylpiperidin-3-amine. While complete experimental data remains to be published

in comprehensive, peer-reviewed formats, the combination of reported ¹H NMR data and

predictive analysis for ¹³C NMR, IR, and MS offers a robust starting point for researchers. The

generalized protocols and workflow diagram presented herein are intended to facilitate the

systematic and accurate spectroscopic characterization required for the confident application of

this important chiral building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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